molecular formula C22H19N3O2S B2791991 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 901233-02-1

2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2791991
CAS No.: 901233-02-1
M. Wt: 389.47
InChI Key: HWGALFMDVRFAMX-UHFFFAOYSA-N
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Description

2-((2,5-Diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a thioether-linked acetamide derivative featuring a 2,5-diphenylimidazole core and a furan-2-ylmethyl substituent. The thioether bridge (-S-) enhances metabolic stability compared to oxygen-based ethers, while the furan group introduces aromatic and electron-rich characteristics that may influence solubility and binding interactions.

Properties

IUPAC Name

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c26-19(23-14-18-12-7-13-27-18)15-28-22-20(16-8-3-1-4-9-16)24-21(25-22)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGALFMDVRFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Phenyl Groups: The imidazole ring is then substituted with phenyl groups using a Friedel-Crafts alkylation reaction.

    Thioether Formation: The phenyl-substituted imidazole is reacted with a thiol compound to form the thioether linkage.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl or furan rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving imidazole or furan-containing molecules.

Mechanism of Action

The mechanism of action of 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or π-π interactions, while the thioether and furan groups might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name / ID Core Heterocycle Substituents Thioether Linkage Key Functional Groups
Target Compound Imidazole 2,5-Diphenyl; furan-2-ylmethyl Yes Thioacetamide, furan
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole 4-Bromophenyl; methyl-triazinoindole Yes Bromophenyl, triazinoindole
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide Triazole Naphthalen-1-yloxy; phenyl No Triazole, naphthyloxy
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Triazinoindole 8-Bromo-triazinoindole; 4-bromophenyl Yes Dibromo, triazinoindole

Key Observations :

  • Core Heterocycles: The target’s imidazole core differs from triazinoindole () and triazole () systems.
  • Substituents : The furan-2-ylmethyl group in the target compound is electron-rich, contrasting with electron-withdrawing groups like bromo () or nitro (). This may enhance solubility in polar solvents compared to halogenated analogs.
  • Thioether Linkage : Compounds in share the thioacetamide moiety, which improves oxidative stability compared to oxygen-based analogs. Triazole derivatives () lack this feature, relying on triazole’s hydrogen-bonding capacity for interactions.

Key Observations :

  • The target compound’s synthesis likely involves coupling a thioacetic acid derivative with a furan-2-ylmethylamine, analogous to ’s acid-amine approach.
  • Click chemistry () offers regioselectivity and mild conditions but requires copper catalysts, which may introduce purification challenges absent in simpler couplings.
  • Purity levels for similar compounds range from 90–95%, suggesting the target compound would require comparable chromatographic or recrystallization steps for optimization .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data for Selected Compounds

Compound Name / ID IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ ppm)
Target Compound Not available Not available
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-(2-nitrophenyl)acetamide 1682 5.38 (–NCH2CO–), 8.36 (triazole H), 10.79 (–NH)
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Not reported Not reported

Key Observations :

  • The target compound’s carbonyl stretch (C=O) is expected near 1670–1700 cm⁻¹, similar to ’s acetamides.
  • ¹H NMR signals for the furan-2-ylmethyl group (~6.3–7.6 ppm for furan protons) would distinguish it from bromophenyl or nitrophenyl analogs .

Biological Activity

2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with phenyl groups and a furan moiety, which are known to enhance biological activity. The thioether linkage plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂OS
Molecular Weight306.41 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The primary mechanism of action for this compound involves its ability to inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results against various cancer cell lines, including HeLa and A549 cells.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of imidazole derivatives, this compound exhibited an IC₅₀ value in the low micromolar range against multiple cancer cell lines, indicating significant antiproliferative effects. The compound's efficacy was compared to standard chemotherapeutics, showing superior activity in certain assays.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole ring and the furan moiety significantly influence the biological activity of the compound. For instance:

  • Substituents on Imidazole : Electron-donating groups enhance potency.
  • Furan Modifications : Altering the furan position can lead to increased selectivity towards cancer cells.

Table 2: SAR Insights

ModificationEffect on Activity
Electron-donating groupsIncreased potency
Positioning of furanSelectivity variation

Antimicrobial Activity

Beyond anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a comparative study using disc diffusion methods, this compound showed significant inhibition zones against tested bacterial strains when compared to standard antibiotics like Norfloxacin.

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepConditionsYield (%)Reference
Imidazole cyclizationAcOH, reflux, 6 h65–70
Thioether couplingDMF, Et3N, RT, 12 h80–85
PurificationEthanol/water recrystallization95% purity

Q. Table 2: Spectroscopic Benchmarks

Functional GroupIR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
C=O (acetamide)1670–1680-165–170
Imidazole C-H-7.2–8.5 (m, 4H)120–140
Furan CH2-4.5–5.0 (s, 2H)50–55

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